N-Substituent Impact on NAPE-PLD Inhibitory Potency: Class-Level SAR Inference
The NAPE-PLD inhibitory potency of pyrimidine-4-carboxamide analogues is highly dependent on the N-substituent. In the LEI-401 optimization series, replacing the morpholine group with (S)-3-hydroxypyrrolidine while maintaining the constrained (S)-3-phenylpiperidine yielded a Ki of 27 nM for human NAPE-PLD. Crucially, the (R)-enantiomer of the phenylpiperidine (compound 9) was 3-fold less active (Ki = 94 nM), underscoring the critical role of stereochemistry and substituent geometry [1]. Although N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide lacks a direct binding measurement in the published literature, its flexible phenethyl tethered via a urea linkage is structurally distinct from both the constrained phenylpiperidine in LEI-401 and the N-methylphenethylamine in the initial hit, placing it at a unique SAR coordinate within this chemotype. Users should anticipate divergent potency relative to LEI-401.
| Evidence Dimension | Human NAPE-PLD inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | LEI-401: Ki = 27 nM (human NAPE-PLD); (R)-enantiomer (compound 9): Ki = 94 nM [1] |
| Quantified Difference | Not calculable; structural divergence suggests activity may differ from LEI-401 by ≥3-fold based on enantiomeric sensitivity alone. |
| Conditions | Purified recombinant human NAPE-PLD, PED6 substrate fluorescence assay [1] |
Why This Matters
Selection of a NAPE-PLD inhibitor with defined potency is essential for dose-response experimental design; assuming equipotency with LEI-401 without direct validation introduces substantial risk of under- or over-inhibition.
- [1] Mock, E. D. et al. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice. Nat. Chem. Biol. 16, 667–675 (2020). View Source
